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Compound of Interest

Compound Name: 1-Bromo-3-methylbutane

Cat. No.: B150244 Get Quote

Introduction Isoamyl bromide, also known as 1-bromo-3-methylbutane, is a valuable alkyl

halide intermediate used in a variety of organic syntheses, including the preparation of

Grignard reagents, and in the pharmaceutical and fragrance industries.[1] This document

outlines a detailed protocol for the synthesis of isoamyl bromide from isoamyl alcohol via a

nucleophilic substitution reaction (SN2). The procedure described utilizes sodium bromide and

sulfuric acid to generate hydrobromic acid in situ, which then reacts with the primary alcohol.

This method is a common, reliable, and cost-effective approach for laboratory-scale

preparations.

Reaction Mechanism The overall reaction involves the conversion of a primary alcohol to an

alkyl bromide. The mechanism proceeds in several steps:

Sulfuric acid reacts with sodium bromide to produce hydrobromic acid (HBr).

The sulfuric acid then protonates the hydroxyl group of isoamyl alcohol, converting it into a

good leaving group (water).

The bromide ion (Br-), a good nucleophile, attacks the electrophilic carbon atom via an SN2

mechanism, displacing the water molecule and forming isoamyl bromide.

Quantitative Data Summary
The physical and chemical properties of the key reactants and the final product are

summarized in the table below for easy reference.
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Compound
Chemical
Formula

Molar Mass
( g/mol )

Density
(g/mL)

Boiling
Point (°C)

Melting
Point (°C)

Isoamyl

Alcohol
C₅H₁₂O 88.15 ~0.813 130–132 -117.2

Sodium

Bromide
NaBr 102.89 3.21 1396 747

Sulfuric Acid

(conc.)
H₂SO₄ 98.08 ~1.84 ~337 10

Isoamyl

Bromide
C₅H₁₁Br 151.04 ~1.21 120–121 -112

Data compiled from sources[1][2][3][4].

Experimental Protocol
Materials and Equipment:

Round-bottom flask (500 mL)

Reflux condenser

Separatory funnel (250 mL)

Distillation apparatus (heating mantle, flask, distillation head, condenser, receiving flask)

Beakers, Erlenmeyer flasks, graduated cylinders

Ice bath

Magnetic stirrer and stir bar

Isoamyl alcohol (3-methyl-1-butanol)

Sodium bromide (NaBr)

Concentrated sulfuric acid (98%)
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5% Sodium bicarbonate (NaHCO₃) solution

Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

Boiling chips

Safety Precautions:

Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe

burns. Handle with extreme care in a fume hood, wearing gloves, safety goggles, and a lab

coat.

Isoamyl Alcohol & Isoamyl Bromide: Flammable liquids and irritants.[1] Avoid inhalation of

vapors and contact with skin and eyes.

Hydrobromic Acid (in situ): Corrosive and toxic. The reaction should be performed in a well-

ventilated fume hood.

The reaction is exothermic, especially during the addition of sulfuric acid. Proper cooling is

essential to control the reaction rate.

Procedure:

Part 1: Reaction Setup and Reflux

Place 50.0 g of sodium bromide (NaBr) and 50 mL of water into a 500 mL round-bottom

flask.

Add 40.0 g (approx. 49.2 mL) of isoamyl alcohol to the flask. Add a magnetic stir bar and

swirl to mix the contents.

Cool the flask in an ice-water bath.

Slowly and with continuous swirling or stirring, add 50 mL of concentrated sulfuric acid to the

mixture in small portions. The acid should be added dropwise or via a dropping funnel to

control the temperature and prevent excessive fuming.[5][6]
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Once the addition is complete, remove the flask from the ice bath. Add a few boiling chips

and assemble a reflux apparatus.

Heat the mixture to a gentle boil using a heating mantle. Allow the reaction to reflux for 45-60

minutes.[4] During this time, two layers will form, with the upper layer being the crude

isoamyl bromide.

Part 2: Isolation and Washing

After the reflux period, allow the mixture to cool slightly.

Rearrange the apparatus for simple distillation and distill the mixture until no more oily

droplets of isoamyl bromide come over with the water.[5] The receiving flask should be

cooled in an ice bath.

Transfer the distillate to a separatory funnel. Two distinct layers will be visible. The lower,

denser layer is the crude isoamyl bromide.[5]

Drain the lower organic layer into a clean Erlenmeyer flask. Discard the upper aqueous layer.

Return the crude isoamyl bromide to the separatory funnel. To remove unreacted alcohol,

add 20-25 mL of cold, concentrated sulfuric acid and shake gently.[4][7] Caution: This

washing is exothermic. Vent the separatory funnel frequently. Allow the layers to separate

and drain the lower isoamyl bromide layer, discarding the upper sulfuric acid layer.

Wash the isoamyl bromide with 50 mL of water, followed by a wash with 25 mL of 5% sodium

bicarbonate solution to neutralize any remaining acid.[8] During the bicarbonate wash, CO₂

gas will be evolved, so vent the funnel frequently.

Finally, wash the product with another 50 mL portion of water.

Part 3: Drying and Final Purification

Transfer the washed isoamyl bromide to a clean, dry Erlenmeyer flask.

Add a small amount (a few spatulas) of anhydrous calcium chloride or magnesium sulfate to

dry the liquid.[4] Swirl the flask occasionally for 10-15 minutes. The liquid should become
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clear.

Decant or filter the dried isoamyl bromide into a clean, dry round-bottom flask suitable for

distillation. Add fresh boiling chips.

Purify the final product by fractional distillation. Collect the fraction that boils between 119-

122°C.[1][3][9]

Weigh the final product and calculate the percentage yield.

Workflow Diagram
The following diagram illustrates the logical workflow of the synthesis procedure, from the initial

setup to the final purification.
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1. Reagent Combination
(Isoamyl Alcohol, NaBr, H₂O in Flask)

2. Acid Addition
(Slowly add conc. H₂SO₄ with cooling)

3. Reflux
(Heat mixture for 45-60 min)

4. Isolation
(Distill crude product from reaction mixture)

5. Separatory Funnel Workup

Wash 1: Conc. H₂SO₄

(Removes unreacted alcohol)

 Separate
 Layers

Wash 2: H₂O

 Separate
 Layers

Wash 3: 5% NaHCO₃

(Neutralizes acid)

 Separate
 Layers

Wash 4: H₂O

 Separate
 Layers

6. Drying
(Add anhydrous CaCl₂ or MgSO₄)

 Separate
 Layers

7. Final Purification
(Fractional Distillation)

 Decant or
 Filter

Pure Isoamyl Bromide
(Collect at 119-122°C)

Click to download full resolution via product page

Caption: Workflow for the synthesis of isoamyl bromide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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